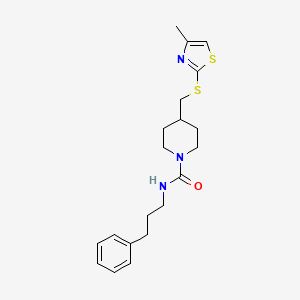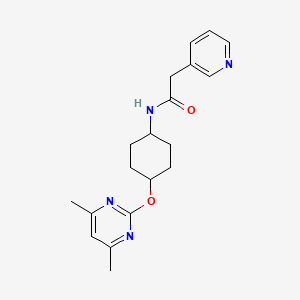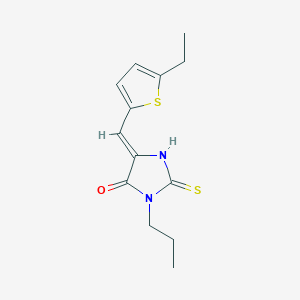
Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Scaffold for Highly Functionalized Derivatives
The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates serves as a useful scaffold for creating other new highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This application highlights its role in facilitating the development of novel compounds with potential for further chemical and pharmaceutical exploration (J. G. Ruano, Cristina Fajardo, M. R. Martín, 2005).
Electropolymerization and Electrochemical Properties
The compound is utilized in the study of self-assembled monolayers of aromatic pyrrole derivatives, aiming at improving the properties of (co)polymerized poly(pyrrole) layers. This research provides insights into the electrochemical properties of such monolayers, paving the way for advancements in materials science and engineering applications (Sebastian Schneider, Matthias Füser, M. Bolte, A. Terfort, 2017).
Antimycobacterial Agents
A series of derivatives synthesized from this compound showed excellent antimycobacterial activity, particularly against Mycobacterium tuberculosis and Mycobacterium bovis. This application is crucial in the search for new treatments for tuberculosis, offering a foundation for developing novel antimycobacterial agents (Abhijit P. Chavan, Rujuta R. Deshpande, N. A. Borade, Abhijit D. Shinde, P. Mhaske, D. Sarkar, V. Bobade, 2019).
Mesomorphic Behaviour and Photoluminescent Property
The study of 1,3,4-oxadiazole derivatives for their mesomorphic behavior and photoluminescent properties underlines the compound's potential in creating new materials with specific optical and electronic characteristics. Such materials can be utilized in displays, sensors, and other photonic applications, showcasing the compound's versatility in materials science (Jie Han, Fu-Li Wang, Feng-Yan Zhang, Li-rong Zhu, 2010).
Corrosion Inhibition
Derivatives of this compound have been assessed for their corrosion inhibition ability towards mild steel in sulphuric acid, demonstrating their potential as effective corrosion inhibitors. This application is significant in the field of materials science and engineering, offering insights into the development of more durable and corrosion-resistant materials (P. Ammal, M. Prajila, A. Joseph, 2018).
Safety and Hazards
properties
IUPAC Name |
methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-23-15(22)12-4-2-10(3-5-12)13(21)18-16-20-19-14(24-16)11-6-8-17-9-7-11/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSAQURCRIAQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2582722.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2582723.png)
![1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2582726.png)
![Phenyl-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone](/img/structure/B2582727.png)
![(Z)-2-(2-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2582728.png)


![4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2582736.png)



